Thymalfasin - 62304-98-7

Thymalfasin

Catalog Number: EVT-242844
CAS Number: 62304-98-7
Molecular Formula: C129H215N33O55
Molecular Weight: 3108.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thymalfasin, also known as Thymosin alpha 1, is a synthetically produced 28-amino acid polypeptide originally isolated from thymosin fraction 5, a bovine thymus extract containing several immunologically active peptides. [] It plays a crucial role in scientific research, particularly in the field of immunology, due to its immunomodulatory properties. [, , ] Thymalfasin primarily functions as an immune system enhancer, exhibiting beneficial effects on various immune system parameters. [, , ]

Alanine-deserine-thymalfasin

  • Compound Description: This compound is a peptide similar to Thymalfasin but lacking the third alanine residue. It is considered an impurity of Thymalfasin. []
  • Relevance: Alanine-deserine-thymalfasin is structurally related to Thymalfasin, differing by a single amino acid deletion. This minor structural change may affect its biological activity compared to Thymalfasin. []

D-serine-thymalfasin

  • Compound Description: This compound is a Thymalfasin analogue with a D-serine residue replacing the L-serine at the first position. It arises from racemization during synthesis and is identified as an impurity in Thymalfasin preparations. []
  • Relevance: D-serine-thymalfasin is a diastereomer of Thymalfasin, differing in the configuration of a single chiral center. This difference in stereochemistry can significantly impact its interaction with biological targets and potentially alter its activity compared to Thymalfasin. []

D-asparagine-thymalfasin

  • Compound Description: This compound is another diastereomeric impurity of Thymalfasin, where the L-asparagine at the C-terminus is replaced with D-asparagine due to racemization. []
  • Relevance: Similar to D-serine-thymalfasin, D-asparagine-thymalfasin is a diastereomer of Thymalfasin. The change in stereochemistry at the C-terminal asparagine may influence its binding affinity and biological activity compared to Thymalfasin. []

Aspartic acid-thymalfasin

  • Compound Description: This Thymalfasin analogue arises from the hydrolysis of the C-terminal asparagine residue to aspartic acid. It is found as an impurity in Thymalfasin. []
  • Relevance: Aspartic acid-thymalfasin is structurally similar to Thymalfasin, with the main difference being the replacement of the C-terminal amide group with a carboxylic acid. This change may impact the compound's polarity, charge, and subsequently its biological activity profile compared to Thymalfasin. []

Interferon-α

  • Compound Description: Interferon-α is a cytokine with antiviral and immunomodulatory properties. It is used in the treatment of chronic hepatitis B and C. [, , , , , ]
  • Relevance: While structurally unrelated to Thymalfasin, Interferon-α is often used in combination with Thymalfasin, particularly in the treatment of chronic hepatitis B and C. These two compounds exhibit synergistic effects, enhancing the therapeutic outcome compared to their individual use. [, , , , , ]

Ribavirin

  • Compound Description: Ribavirin is a nucleoside analogue with antiviral activity against various RNA viruses. It is part of the standard treatment regimen for chronic hepatitis C, often used alongside pegylated interferon-α. [, , , ]
  • Relevance: While not structurally similar to Thymalfasin, Ribavirin is another compound investigated in combination therapies with Thymalfasin for treating chronic hepatitis C. These triple combination therapies aim to achieve higher response rates in challenging patient populations. [, , , ]

Peginterferon alfa-2a

  • Compound Description: Peginterferon alfa-2a is a long-acting form of interferon-α, conjugated to polyethylene glycol. It exhibits a longer half-life and sustained antiviral activity compared to standard interferon-α, making it a preferred choice for chronic hepatitis C treatment. [, , , , ]
  • Relevance: Although structurally different from Thymalfasin, Peginterferon alfa-2a is frequently combined with Thymalfasin for treating chronic hepatitis C. This combination therapy seeks to enhance treatment efficacy and improve outcomes, particularly in patients who didn't respond well to previous interferon-based therapies. [, , , , ]
Overview

Thymalfasin, also known as thymosin alpha 1, is a synthetic peptide consisting of 28 amino acids. It is derived from prothymosin alpha, a protein found predominantly in the thymus gland. Thymalfasin plays a crucial role in modulating immune responses and has been investigated for various therapeutic applications, particularly in enhancing immune function in patients with compromised immune systems, such as those with cancer or chronic infections .

Source

Thymalfasin is primarily isolated from the thymus gland, where it is produced as part of the prothymosin alpha precursor. The peptide can also be synthesized through various chemical methods, including solid-phase peptide synthesis and fragment condensation techniques .

Classification

Thymalfasin is classified as a biological response modifier due to its ability to enhance immune responses. It is categorized within the group of thymic peptides, which are known for their immunomodulatory properties. Thymalfasin is marketed under the trade name Zadaxin and is recognized for its potential therapeutic effects in various clinical settings .

Synthesis Analysis

Methods

The synthesis of thymalfasin can be achieved through several methodologies:

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a solid support resin. The process allows for high purity and yield of the final product.
  2. Fragment Condensation: This classical method synthesizes thymalfasin by coupling smaller peptide fragments. For instance, using tert-butyl side chain protected fragments has been shown to optimize conditions for coupling and purification, yielding a product with high homogeneity .
  3. Technical Details: A notable patented method involves synthesizing three polypeptide fragments simultaneously, followed by coupling them to form thymalfasin. This approach significantly reduces synthesis time and improves product yield and purity .
Molecular Structure Analysis

Structure

Thymalfasin has a linear structure composed of 28 amino acids with an acetylated N-terminus. Its sequence allows it to adopt an intrinsically disordered conformation under physiological conditions, which can transition to a more structured form when interacting with cellular membranes .

Data

  • Molecular Weight: Approximately 3,200 Da
  • Amino Acid Sequence: Acetyl-Ser-Asp-Lys-Thr-Gly-Ala-Gly-Gly-Lys-Ala-Gly-Gly-Lys-Ser-Thr-Lys-Gly-Lys-Ser-Thr-Gly-Lys-Ala-Gly-Lys-Asp (N-terminal acetylation)
  • Isoelectric Point: Highly acidic due to the presence of multiple acidic residues.
Chemical Reactions Analysis

Reactions

Thymalfasin undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: The formation of peptide bonds between amino acid fragments is facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
  2. Deprotection Steps: After each coupling step, protecting groups are removed using trifluoroacetic acid or other deprotecting agents to yield the free amino groups necessary for subsequent reactions.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product from by-products and unreacted materials .
Mechanism of Action

Thymalfasin exerts its effects primarily through immunomodulation:

  1. Immune Cell Activation: It interacts with Toll-like receptors (TLR) on dendritic cells and T cells, leading to enhanced activation of these immune cells.
  2. Signaling Pathways: Thymalfasin stimulates intracellular signaling pathways such as NF-kappaB and p38 MAPK, resulting in increased production of cytokines like Interleukin-2 and Interferon-alpha.
  3. Biological Effects: The activation leads to enhanced Natural Killer cell activity and promotes a shift towards Th1 cell responses, which are critical for effective immune responses against pathogens and tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; stability under neutral pH conditions
  • Storage Conditions: Should be stored at -20°C for long-term stability.

Chemical Properties

  • pH Stability: Thymalfasin maintains stability across a range of pH levels but is sensitive to extreme conditions.
  • Thermal Stability: Generally stable at room temperature but should be protected from prolonged exposure to heat.

Relevant analyses indicate that thymalfasin retains its biological activity when properly synthesized and stored .

Applications

Thymalfasin has several significant applications in medicine:

  1. Immunotherapy: Used as an adjunct treatment in cancer therapy to enhance immune responses against tumors.
  2. Infectious Diseases: Investigated for its potential in treating chronic infections by boosting the immune system's ability to fight pathogens.
  3. Vaccine Adjuvant: Enhances the efficacy of vaccines by promoting a stronger immune response.
  4. Research Tool: Utilized in studies exploring immune modulation mechanisms and potential therapeutic strategies for various diseases .
Historical Context and Development of Thymalfasin

Discovery of Thymosin Alpha 1 in Thymic Tissue and Early Immunomodulatory Observations

Thymosin alpha 1 (Tα1) was first isolated in 1977 by Dr. Allan Goldstein and colleagues from bovine thymus tissue within a fraction termed "thymosin fraction 5." This 28-amino-acid peptide (molecular weight: 3108 Da) was identified through its capacity to restore T-cell-mediated immunity in thymectomized mice, establishing its foundational role in adaptive immunity [1] [3]. Early biochemical characterization revealed its highly conserved sequence across mammalian species (human, bovine, porcine), underscoring its biological significance [3] [7].

Initial research demonstrated Tα1’s pleiotropic immunomodulatory effects:

  • T-cell maturation: Induction of CD4⁺/CD8⁺ T-cell differentiation from progenitor cells
  • Innate immune activation: Enhanced natural killer (NK) cell cytotoxicity and dendritic cell function
  • Cytokine modulation: Upregulation of interferon-gamma (IFN-γ), interleukin-2 (IL-2), and downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) [1] [5] [7]

Mechanistic studies in the 1980s–1990s revealed Tα1’s ability to increase major histocompatibility complex (MHC) class I expression and toll-like receptor (TLR)-2/TLR-9 signaling, providing molecular insights into its role in antigen presentation and antiviral defense [1] [5]. These observations positioned Tα1 as a critical regulator bridging innate and adaptive immunity, stimulating pilot clinical investigations for immune restoration in hepatitis and cancer.

Table 1: Key Historical Milestones in Thymosin Alpha 1 Research

YearMilestoneSignificance
1977Isolation from bovine thymus by Goldstein et al.First identification of bioactive peptide
1980Chemical synthesis achievedEnabled pharmaceutical development
1985Mechanism elucidated: MHC class I upregulationExplained T-cell activation pathway
1990sClinical trials in hepatitis B/CEstablished antiviral efficacy
2007TLR agonist activity discoveredRevealed innate immune mechanism [1] [3] [5]

Synthesis and Standardization of Thymalfasin as a Synthetic Analog

Thymalfasin (INN: thymalfasin; brand name: Zadaxin®) is the synthetic analog of endogenous Tα1, developed to overcome limitations of natural extraction. Native Tα1 isolation from thymic tissue yielded submilligram quantities per kilogram of tissue—a prohibitively inefficient process for therapeutic use [5] [6]. Three synthesis pathways emerged:

  • Solid-phase peptide synthesis (SPPS): Became the gold standard using tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The 28-amino-acid sequence (Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH) required precise acetylation at the N-terminus and amidation at the C-terminus to mirror native structure [5] [7]. SPPS enabled >99% purity and batch-to-batch consistency critical for clinical applications.

  • Recombinant DNA technology: Explored in Escherichia coli and Pichia pastoris systems. The pET-28a vector in BL21 E. coli achieved 70% thymosin yield but faced aggregation and purification challenges. Eukaryotic systems enabled proper folding but added glycosylation risks absent in native peptide [5].

  • Plant-based expression: Experimental production in transgenic tomatoes (Solanum lycopersicum) demonstrated biological activity in mice but never scaled commercially [5].

Table 2: Thymalfasin Manufacturing Methodologies Compared

MethodYieldAdvantagesLimitations
Solid-phase synthesisHigh (>1g/batch)Pharmaceutical purity (>99%), ScalabilityHigh reagent costs
E. coli recombinantModerate (70% of cellular protein)Low fermentation costsInclusion body formation, Endotoxin contamination
Yeast recombinantVariableEukaryotic processingNon-human glycosylation patterns
Thymus extractionVery low (<0.1mg/kg tissue)Biologically identicalNot clinically viable [5] [6]

Analytical standardization employed reverse-phase HPLC, mass spectrometry, and circular dichroism to verify structure, purity (>98%), and stability. The synthetic peptide demonstrated bioequivalence to natural Tα1 in restoring T-cell rosette formation in immunodeficient patients [5] [6] [7].

Evolution of Regulatory Approvals and Global Therapeutic Adoption

Thymalfasin’s regulatory journey exemplifies divergent drug approval pathways across regions. SciClone Pharmaceuticals licensed global rights (excluding US/EU) in the 1990s, navigating heterogeneous requirements:

  • Initial approvals: China (1996), Italy (1997), and Argentina (1998) for hepatitis B based on trials showing 24–46% HBeAg seroconversion rates [6] [9]
  • Orphan drug designations: Granted for hepatocellular carcinoma (HCC) and malignant melanoma, accelerating oncology trials [9]
  • Regulatory hurdles: Some countries mandated local clinical trials despite existing data. Manufacturing standards varied, requiring facility-specific validations [6]

The clinical applications expanded through evidence generation:

  • Hepatology: Phase III trials established thymalfasin as monotherapy for chronic hepatitis B/C in 35+ countries, particularly Asia and Latin America [3] [7] [9]
  • Oncology: Combined with dacarbazine/interferon-α in metastatic melanoma (phase II: n=488), significantly extending median response duration (1.9–23 months vs controls; P<0.05) [3]. HCC studies with transarterial chemoembolization (TACE) showed improved transplant eligibility (4/14 vs 0/11 patients) [8]
  • Emerging indications: Sepsis (phase III trials), COVID-19 immunomodulation (China 2020), and vaccine adjuvancy [5] [9]

Market dynamics reveal shifting adoption patterns:

  • 2023 market valuation: $900 million, projected to reach $1.7 billion by 2033 (CAGR 6.5%) [4]
  • Regional variations: North America dominates revenue (advanced healthcare infrastructure), while Asia-Pacific shows fastest growth (rising HCC/hepatitis burden in China/India) [2] [4] [10]
  • Discontinued pathways: Phase II liver cancer trials halted in USA (2021), melanoma and NSCLC development paused despite promising signals [9]

Table 3: Global Regulatory Status and Adoption Patterns

RegionKey MarketsPrimary IndicationsMarket Drivers
Asia-PacificChina, India, JapanHepatitis B/C, HCCHigh HBV prevalence (>90 million carriers), Rising cancer incidence
Latin AmericaArgentina, MexicoHepatitis B, Adjuvant oncologyLocal manufacturing approvals
North AmericaUSA, CanadaClinical trials onlyOrphan designations driving oncology research
EuropeItaly, GreeceHepatitis, ImmunodeficiencyEarly approvals in Southern Europe [2] [4] [6]

The thymalfasin landscape remains dynamic, with biologic patents expiring and new players (Bachem, PolyPeptide) entering the generic peptide market. Future adoption hinges on confirmatory trials in sepsis and autoimmune diseases [4] [6] [10].

Properties

CAS Number

62304-98-7

Product Name

Thymalfasin

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid

Molecular Formula

C129H215N33O55

Molecular Weight

3108.3 g/mol

InChI

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)

InChI Key

NZVYCXVTEHPMHE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Synonyms

alpha1 Thymosin
alpha1-thymosin
thymalfasin
thymosin alpha(1)
thymosin alpha1
Zadaxin

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.